Aie-ER
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Overview
Description
Aggregation-induced emission (AIE) refers to the phenomenon where certain luminophores exhibit low or virtually no photoemission in the molecular state but become highly emissive when aggregated . Aie-ER is a compound that exhibits this unique property, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aie-ER typically involves the use of specific luminogens that exhibit AIE properties. These luminogens are often synthesized through a series of organic reactions, including condensation, cyclization, and polymerization . The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Aie-ER undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Aie-ER has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of Aie-ER involves the restriction of intramolecular motion (RIM). In the molecular state, the compound exhibits low fluorescence due to non-radiative decay pathways. when aggregated, the intramolecular motions are restricted, leading to enhanced fluorescence emission . This property is exploited in various applications, including bioimaging and sensor development.
Comparison with Similar Compounds
Aie-ER is unique compared to other similar compounds due to its strong aggregation-induced emission properties. Similar compounds include:
Tetraphenylethene (TPE): Exhibits AIE properties but with different emission wavelengths.
Hexaphenylsilole (HPS): Another AIE-active compound with distinct structural features.
Anthracene-based AIEgens: Known for their light-emitting properties but differ in their molecular structure and emission characteristics
Properties
Molecular Formula |
C40H36N4O3S |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
1-[4-[4-[(Z)-1-cyano-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]sulfonyl-3-cyclohexylurea |
InChI |
InChI=1S/C40H36N4O3S/c41-29-34(28-30-16-24-38(25-17-30)44(36-12-6-2-7-13-36)37-14-8-3-9-15-37)33-20-18-31(19-21-33)32-22-26-39(27-23-32)48(46,47)43-40(45)42-35-10-4-1-5-11-35/h2-3,6-9,12-28,35H,1,4-5,10-11H2,(H2,42,43,45)/b34-28+ |
InChI Key |
ULLJKJYJHOVDJZ-CDSHQWRTSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)/C(=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)/C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Origin of Product |
United States |
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